Delphinidin-3,5-O-diglucoside chloride is a natural glycoside belonging to the anthocyanin class of compounds. It is derived from delphinidin, a pigment found in various fruits and flowers, which contributes to their vibrant colors. The compound has the molecular formula and a molecular weight of approximately 662.98 g/mol . Its structure features multiple hydroxyl groups and glycosidic linkages, which enhance its solubility and stability in aqueous environments. Delphinidin-3,5-O-diglucoside chloride is primarily soluble in methanol when acidified with hydrochloric acid .
These reactions are significant for understanding its behavior in biological systems and potential applications.
Delphinidin-3,5-O-diglucoside chloride exhibits several biological activities:
These properties make it a subject of interest in nutritional science and pharmacology.
The synthesis of delphinidin-3,5-O-diglucoside chloride can be achieved through several methods:
Delphinidin-3,5-O-diglucoside chloride has various applications across multiple fields:
These applications highlight its versatility as a functional ingredient.
Studies on the interactions of delphinidin-3,5-O-diglucoside chloride have focused on its ability to bind with proteins and metal ions. These interactions can enhance its stability and bioavailability:
Such interactions are crucial for understanding its pharmacokinetics and therapeutic potential.
Delphinidin-3,5-O-diglucoside chloride shares structural similarities with other anthocyanins. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyanidin-3-O-sambubioside-5-O-glucoside | Contains sambubioside instead of diglucoside | |
Delphinidin-3-O-rutinoside chloride | Contains rutinoside; different sugar moiety | |
Myrtillin chloride | Lacks chlorine; different structural arrangement |
Delphinidin-3,5-O-diglucoside chloride is unique due to its specific glycosidic structure that enhances solubility and stability compared to other anthocyanins. Its dual glucoside attachment allows for distinct biological activities not fully replicated by similar compounds.
Delphinidin-3,5-O-diglucoside chloride is an anthocyanin cation belonging to the flavonoid class of phenolic compounds. It is characterized by a delphinidin aglycone core substituted with two β-D-glucosyl groups at the 3- and 5-hydroxy positions, forming a diglucoside structure. The chloride counterion stabilizes the positively charged flavylium ion.
Chemical Properties:
Property | Value |
---|---|
IUPAC Name | 7-Hydroxy-3,5-bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)-1λ⁴-chromen-1-ylium chloride |
Molecular Formula | C₂₇H₃₁O₁₇⁺·Cl⁻ |
Molecular Weight | 627.5 g/mol |
CAS Registry Number | 17670-06-3 |
Synonyms | Hyacin, Aurobanin A, C.I. Natural Blue |
The compound’s structure includes a delphinidin backbone (3,3′,4′,5,5′,7-hexahydroxyflavylium) with glucosylation at positions 3 and 5. The chloride ion balances the charge of the flavylium cation.
The study of anthocyanins began in the early 19th century, with Ludwig Clamor Marquart coining the term Anthokyan in 1835 to describe blue flower pigments. Delphinidin derivatives were later identified as key contributors to blue and purple hues in angiosperms. Delphinidin-3,5-O-diglucoside chloride was first isolated from Browallia speciosa (Solanaceae) in the 20th century, where its diacylated forms were characterized using spectroscopic methods. Advances in chromatography, such as solid-phase extraction (SPE) with Discovery DPA-6S and DSC-SCX cartridges, enabled efficient purification of this compound from complex plant matrices.
Delphinidin-3,5-O-diglucoside chloride is widely distributed in flowering plants, particularly in pigmented tissues:
Table 1: Natural Sources of Delphinidin-3,5-O-Diglucoside Chloride
In Crocus sieberi, this compound accumulates in yellow tepal sectors alongside crocins, contributing to chromoplast pigmentation. Pomegranate fruit exhibits dynamic anthocyanin profiles during ripening, with delphinidin-3,5-diglucoside dominating early stages before transitioning to monoglucosides.
Delphinidin-3,5-O-diglucoside chloride represents a complex anthocyanin glycoside characterized by a distinctive molecular architecture built upon the flavylium ion framework [1] [2]. The compound exhibits the molecular formula C₂₇H₃₁ClO₁₇ with a molecular weight of 663.0 g/mol, consisting of a delphinidin aglycone core systematically modified through specific glycosylation patterns [2] [6]. The structural foundation comprises a 2-phenylchromenylium cation system, which forms the essential chromophore responsible for the compound's characteristic coloration properties [40] [41].
The glycosylation pattern of delphinidin-3,5-O-diglucoside chloride involves the attachment of two beta-D-glucosyl residues at specific hydroxyl positions of the delphinidin backbone [1] [4]. These sugar moieties are covalently linked through glycosidic bonds at the 3-position and 5-position hydroxyl groups, creating a diglucoside structure that significantly influences the compound's stability and solubility characteristics [30] [32]. The glucosyl units adopt the beta anomeric configuration, as confirmed through nuclear magnetic resonance spectroscopy and mass spectrometric analysis [9] [13].
The molecular architecture reveals a planar aromatic system comprising three distinct ring structures: the A-ring (benzene), C-ring (pyran), and B-ring (trihydroxybenzene) [26] [27]. The B-ring contains three hydroxyl groups positioned at the 3', 4', and 5' positions, which represent the characteristic substitution pattern of delphinidin among the anthocyanidin family [5] [8]. This trihydroxylation pattern in the B-ring contributes significantly to the compound's electronic properties and spectral characteristics [15] [28].
Table 1: Physicochemical Properties of Delphinidin-3,5-O-diglucoside Chloride
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₁ClO₁₇ |
Molecular Weight (g/mol) | 663.0 |
CAS Number | 17670-06-3 |
PubChem CID | 10100905 |
Storage Temperature (°C) | -20 |
Color | Dark red to black powder |
Hydrogen Bond Acceptors | 17 |
Hydrogen Bond Donors | 12 |
Rotatable Bonds | 7 |
Polar Surface Area (Ų) | 292.82 |
Formal Charge | +1 (cation) |
Number of Rings | 5 |
The chromophore system of delphinidin-3,5-O-diglucoside chloride centers on the extended conjugated π-electron system spanning the flavylium core structure [8] [12]. This electronic delocalization across the three-ring system generates the characteristic absorption properties in the visible spectrum, with maximum absorption wavelengths dependent on the protonation state and environmental conditions [14] [15]. Under acidic conditions at pH 1.0, the compound exhibits maximum absorption at approximately 534 nanometers, corresponding to the stable flavylium cation form [10] [16].
The electronic transitions responsible for the visible absorption primarily involve π→π* transitions within the conjugated system, accompanied by n→π* transitions from non-bonding orbitals [12] [15]. These transitions occur between the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with the energy gap determining the specific wavelength of maximum absorption [26] [27]. The presence of three hydroxyl groups on the B-ring creates additional bathochromic shifts compared to anthocyanins with fewer hydroxyl substituents [8] [10].
Spectroscopic analysis reveals that the molar extinction coefficient ranges from 20,000 to 40,000 L·mol⁻¹·cm⁻¹ in acidic aqueous solutions, indicating strong light absorption capabilities [20] [14]. The compound demonstrates characteristic shoulder formations in the ultraviolet region around 270-280 nanometers, attributed to the aromatic ring systems and their electronic transitions [9] [10]. Mass spectrometric analysis confirms the molecular ion peak at m/z 627 for the cationic species, with characteristic fragmentation patterns revealing the loss of glucosyl units [2] [9].
Table 2: Spectral Properties of Delphinidin-3,5-O-diglucoside
Parameter | Value |
---|---|
UV-Visible λmax (nm) - pH 1.0 | 534 |
UV-Visible λmax (nm) - pH 4.5 | Colorless (hemiketal) |
UV-Visible λmax (nm) - pH 7.0 | 580-600 (quinonoid) |
Bathochromic shift (nm) | 20-30 (AH⁺→A), 50-60 (A→A⁻) |
Molar extinction coefficient (L·mol⁻¹·cm⁻¹) | 20,000-40,000 |
Electronic transitions | n→π, π→π |
Color at pH 1.0 | Red |
Color at pH 4.5 | Colorless |
Color at pH 7.0+ | Purple-blue |
The pH-dependent behavior of delphinidin-3,5-O-diglucoside chloride follows the characteristic multistate equilibrium system observed in anthocyanin compounds [18] [19]. At extremely acidic conditions below pH 2.0, the flavylium cation represents the predominant species, exhibiting maximum stability and intense red coloration [16] [17]. This cationic form maintains its structural integrity through protonation of the oxygen atom in the pyran ring, creating a positively charged, fully conjugated system [18] [20].
As the pH increases above 2.0, the compound undergoes a series of tautomeric equilibria involving deprotonation reactions and nucleophilic water addition [18] [21]. The first deprotonation typically occurs at the 7-hydroxyl group with a pKa value around 4, leading to the formation of the neutral quinonoid base characterized by a bathochromic shift of 20-30 nanometers [8] [18]. Simultaneously, water molecules can attack the electrophilic 2-position of the flavylium cation, resulting in the formation of colorless hemiketal species [18] [19].
At pH values between 4.0 and 5.0, the hemiketal form predominates, rendering the solution essentially colorless due to the disruption of the conjugated π-electron system [16] [20]. Further pH increases lead to the formation of chalcone tautomers through ring-opening reactions, which also remain colorless and represent thermodynamically stable forms under these conditions [18] [21]. The compound demonstrates maximum instability in the pH range of 5.0-6.0, where rapid degradation processes can occur [16] [17].
Under alkaline conditions above pH 7.0, a second deprotonation occurs, typically at the 4'-hydroxyl group of the B-ring, generating the anionic quinonoid base with characteristic purple-blue coloration [18] [19]. This species exhibits absorption maxima shifted to longer wavelengths, typically in the 580-600 nanometer range, due to extended electronic delocalization [8] [20]. However, the anionic forms demonstrate poor stability and susceptibility to oxidative degradation processes [17] [18].
Table 3: pH-Dependent Stability Profile of Delphinidin-3,5-O-diglucoside
pH Range | Predominant Form | Color | Stability |
---|---|---|---|
1.0-2.0 | Flavylium cation (AH⁺) | Red | Most stable |
3.0-4.0 | Flavylium cation (AH⁺) + Quinonoid base (A) | Red-purple | Stable |
4.0-5.0 | Hemiketal (colorless) | Colorless | Moderate |
5.0-6.0 | Hemiketal + Chalcone (colorless) | Colorless | Least stable |
7.0-8.0 | Quinonoid base (A⁻) | Purple-blue | Unstable |
>8.0 | Degradation products | Colorless | Degraded |
The solubility characteristics of delphinidin-3,5-O-diglucoside chloride in polar solvents reflect the compound's extensive hydrophilic character arising from multiple hydroxyl groups and the attached glucosyl moieties [23] [25]. In aqueous systems, the compound demonstrates moderate solubility with reported values of approximately 1.61 g/L under standard conditions, significantly enhanced compared to the corresponding aglycone delphinidin due to the glycosylation pattern [4] [24]. The presence of two glucose units increases the polar surface area to 292.82 Ų, facilitating hydrogen bonding interactions with water molecules [4] [22].
Among organic polar solvents, methanol exhibits the highest dissolution capacity for delphinidin-3,5-O-diglucoside chloride, attributed to the optimal balance between hydrogen bonding capability and molecular polarity [23] [25]. The mole fraction solubility in methanol ranges from 58.61 to 168.64 × 10⁻⁶ depending on temperature conditions, demonstrating significant temperature dependence [23] [17]. Ethanol displays intermediate solubility characteristics, with values ranging from 5.73 to 15.59 × 10⁻⁶ mole fraction, reflecting its slightly reduced polarity compared to methanol [23] [25].
The solubility in acetone remains considerably lower, with mole fraction values between 0.0055 to 0.0157 × 10⁻⁶, indicating poor compatibility with less polar organic solvents [23] [25]. The LogP value of -0.28 confirms the hydrophilic nature of the compound, with the negative value indicating preference for aqueous over lipophilic environments [4] [17]. Temperature effects on solubility follow typical endothermic dissolution patterns, with solubility increasing proportionally with temperature across all polar solvents tested [23] [25].
The glycosylation pattern significantly influences solvent interactions, as the glucosyl units provide multiple sites for hydrogen bonding formation [25] [30]. The beta-D-glucoside linkages adopt conformations that maximize exposure of hydroxyl groups to the solvent environment, enhancing overall solvation through favorable enthalpic interactions [25] [32]. This contrasts with aglycone forms that demonstrate substantially reduced solubility in polar media due to the absence of these hydrophilic sugar moieties [17] [25].
Table 4: Thermal Stability Profile of Delphinidin-3,5-O-diglucoside
Temperature (°C) | Half-life (hours) | Degradation Rate Constant (k) | Relative Stability |
---|---|---|---|
20 | >24 | Low | 100% |
60 | 8-12 | Moderate | 60-70% |
80 | 2-4 | High | 30-40% |
100 | <1 | Very high | <20% |